molecular formula C16H18O7 B1248620 Luisol A CAS No. 225110-59-8

Luisol A

Cat. No. B1248620
CAS RN: 225110-59-8
M. Wt: 322.31 g/mol
InChI Key: YAYLZJMYAWCSFK-MAHXAKIKSA-N
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Description

Luisol A is an anthraquinone antibiotic analog . It is a major metabolite of an estuarine marine actinomycete of the genus Streptomyces . It is also described as an aromatic tetraol .


Synthesis Analysis

Luisol A is a product of the marine actinomycete of the genus Streptomyces . In an attempt to increase its biological activity, Luisol A was oxidized and delivered with Jones reagent or by Swern oxidation .


Molecular Structure Analysis

The molecular weight of Luisol A is 322.31 and its formula is C16H18O7 . The structure of Luisol A is based on 2D NMR analyses .


Physical And Chemical Properties Analysis

Luisol A is a solid substance . It is soluble in DMSO . More detailed physical and chemical properties might be found in specific scientific literature or databases.

Scientific Research Applications

Antibiotic Screening

Luisol A was initially discovered during a screening program for new antibiotics . Although it did not show significant antimicrobial activity, its potential as a lead compound for further modification and testing remains valuable. The compound’s structure could inspire the development of new antibiotics, particularly in the fight against drug-resistant bacteria.

Cancer Research

While Luisol A itself may not have exhibited cytotoxic properties, its structure and derivatives could be useful in cancer research . By modifying the Luisol A molecule, researchers can create new compounds that might interact with specific cancer cell lines, providing a pathway for the development of novel anticancer drugs.

Marine Biology

Luisol A is produced by marine streptomycetes, which indicates its role in the marine ecosystem . Studying Luisol A can lead to insights into the chemical ecology of marine environments, including how such compounds affect interspecies interactions and sediment ecology.

Chemical Synthesis

The complex structure of Luisol A makes it an interesting target for synthetic chemists . It presents a challenge for chemical synthesis, offering opportunities to develop new synthetic methodologies or improve existing ones, which can be applied to other complex organic molecules.

Biological Activity Enhancement

Attempts to increase the biological activity of Luisol A through oxidation show the compound’s versatility as a chemical scaffold . This application is crucial in medicinal chemistry, where slight modifications to a molecule can lead to significant changes in biological activity.

Environmental Science

Given that Luisol A is isolated from marine bacteria, it could play a role in bioremediation processes in aquatic environments . Understanding its interactions with pollutants could lead to the development of bioremediation strategies using marine microorganisms.

Natural Product Chemistry

Luisol A adds to the diversity of known natural products, contributing to the field of natural product chemistry . It can be used as a reference compound for the discovery of new natural products with unique structures and properties.

Analytical Chemistry

The identification and characterization of Luisol A involve advanced analytical techniques, such as 2D NMR . These methods are essential in analytical chemistry for the structural elucidation of new compounds, and Luisol A serves as a case study for such analyses.

properties

IUPAC Name

(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYLZJMYAWCSFK-MAHXAKIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100859
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luisol A

CAS RN

225110-59-8
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225110-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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